3,5,8-Trimethyl-1,2,3,4-tetrahydroquinoline

Description

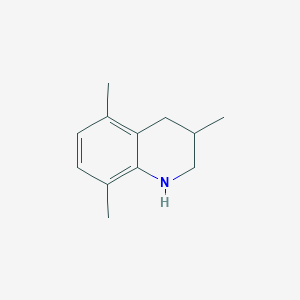

1,2,3,4-Tetrahydroquinolines (THQs) are bicyclic compounds with a partially saturated quinoline backbone. 3,5,8-Trimethyl-1,2,3,4-tetrahydroquinoline is a derivative bearing methyl groups at positions 3, 5, and 8 of the aromatic ring. These substituents influence its electronic, steric, and pharmacological properties. THQ derivatives are widely studied for their roles in medicinal chemistry (e.g., anticancer, anti-inflammatory, analgesic agents) and industrial applications (e.g., antioxidants, corrosion inhibitors) .

Properties

IUPAC Name |

3,5,8-trimethyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-8-6-11-9(2)4-5-10(3)12(11)13-7-8/h4-5,8,13H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZZXSJWMBPIFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=CC(=C2NC1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,8-Trimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5,8-trimethylquinoline with hydrogen in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions . Another approach involves the condensation of 3,5,8-trimethylphenylamine with an aldehyde, followed by cyclization under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3,5,8-Trimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

Oxidation: Quinoline derivatives with various functional groups.

Reduction: Fully saturated tetrahydroquinoline derivatives.

Substitution: Halogenated or nitrated quinoline compounds.

Scientific Research Applications

3,5,8-Trimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 3,5,8-Trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and chemical behavior of THQ derivatives is highly dependent on the number, position, and nature of substituents . Key analogs include:

Key Observations :

- Methyl groups enhance lipophilicity and metabolic stability, as seen in 2,2,4-trimethyl-THQ, which interacts with nonpolar environments in lubricants .

- Electron-withdrawing groups (e.g., nitro at position 5) increase electrophilicity, enabling participation in substitution reactions .

- Hydroxy groups (e.g., 5-hydroxy) introduce hydrogen-bonding capacity, critical for receptor binding in analgesics .

Yield Comparison :

- 2,2,4-Trimethyl-THQ synthesis achieves moderate yields (40%–48%) due to steric challenges during lithiation .

- Phosphonic acid derivatives of THQ (e.g., 1,2,3,4-tetrahydroquinoline-2-phosphonic acid) are obtained in 74% yield via hydrophosphonylation, demonstrating the impact of substituent compatibility on efficiency .

Physicochemical Properties

| Property | 3,5,8-Trimethyl-THQ (Predicted) | 2,2,4-Trimethyl-THQ | 5-Nitro-THQ |

|---|---|---|---|

| Lipophilicity (LogP) | High (~3.5) | Moderate (~2.8) | Low (~1.2) |

| Solubility | Low in water | Low in water | Moderate in DMSO |

| Steric Hindrance | Moderate | High | Low |

Biological Activity

3,5,8-Trimethyl-1,2,3,4-tetrahydroquinoline (TMTHQ) is a bicyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its interactions with various biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

TMTHQ is characterized by a tetrahydroquinoline core with three methyl groups at the 3, 5, and 8 positions. Its molecular formula contributes to its reactivity and biological properties, making it a subject of interest in various fields including medicinal chemistry and materials science. The presence of a nitrogen atom in the structure enhances its potential for biological interactions.

Neurotransmitter Interaction

Research has indicated that TMTHQ interacts significantly with neurotransmitter systems. It has been shown to influence dopamine and serotonin pathways, which are crucial for mood regulation and cognitive function. Studies suggest that TMTHQ may exhibit neuroprotective effects by modulating oxidative stress and inflammatory responses in neurodegenerative models .

Antimicrobial Properties

TMTHQ derivatives have demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown efficacy against pathogenic strains such as Vibrio cholerae, indicating potential for development as an antimicrobial agent .

Anticancer Activity

TMTHQ has been investigated for its anticancer properties. Certain derivatives exhibit inhibition of cancer cell proliferation through mechanisms such as enzyme inhibition and DNA interaction. Specifically, TMTHQ has shown potential as an inhibitor of xanthine oxidase, which is involved in uric acid production and can be targeted for gout treatment .

Synthesis of TMTHQ

Several synthetic routes have been developed for producing TMTHQ efficiently. These methods allow for the generation of various derivatives that may exhibit enhanced biological activity or altered pharmacological properties. The synthesis typically involves multi-step reactions that incorporate different functional groups to modify the core structure .

Case Studies

- Neuroprotective Effects : A study conducted on rats with induced Parkinson's disease demonstrated that TMTHQ significantly improved motor coordination scores and reduced oxidative stress markers in brain tissues. The compound also decreased the expression of pro-inflammatory cytokines via inhibition of the NF-κB pathway .

- Antimicrobial Efficacy : Another study evaluated several TMTHQ derivatives against a range of bacterial strains. The results indicated that specific modifications to the methyl groups enhanced antibacterial activity, suggesting a structure-activity relationship that warrants further exploration .

Comparative Analysis with Related Compounds

The following table summarizes some compounds related to TMTHQ and their unique features:

Q & A

What are efficient synthetic routes for 3,5,8-Trimethyl-1,2,3,4-tetrahydroquinoline, and how do substituent positions influence method selection?

Basic

A common approach involves intramolecular cyclization of substituted aromatic amines with epichlorohydrin. For example, diphenylamine derivatives react with excess epichlorohydrin under controlled heating to form tetrahydroquinoline cores via intermediates like N-(3-chloro-2-hydroxypropyl)diphenylamine . Substituent positions (e.g., methyl groups at C-3, C-5, and C-8) dictate steric and electronic effects, favoring electrophilic attack at specific ring positions. Optimization of reaction time (12–24 hours) and temperature (80–120°C) is critical to avoid side reactions.

Advanced

Palladium-catalyzed enantioselective cyclization offers precise stereocontrol. For instance, cationic Pd(II) complexes catalyze annulation of N-tosyl-aniline tethered allenyl aldehydes with arylboronic acids, yielding 3,4-cis-1,2,3,4-tetrahydroquinolines with >90% enantiomeric excess . Key parameters include ligand choice (e.g., chiral phosphines), solvent polarity (acetonitrile preferred), and boronic acid stoichiometry (1.2–1.5 equiv).

How can spectroscopic and computational methods resolve structural ambiguities in 3,5,8-trimethyl derivatives?

Basic

1H/13C NMR is standard for confirming regiochemistry. For example, methyl groups at C-3, C-5, and C-8 produce distinct splitting patterns: C-3 methyl typically appears as a singlet (δ 1.2–1.4 ppm), while C-5 and C-8 methyl groups show coupling with adjacent protons (δ 2.1–2.5 ppm) . DEPT-135 and HSQC experiments differentiate CH3 from CH2/CH groups.

Advanced

X-ray absorption spectroscopy (XANES/EXAFS) and HAADF-STEM validate atomic dispersion in catalytic systems. For Fe-ISAS/CN catalysts used in tetrahydroquinoline dehydrogenation, Fe K-edge XANES confirms oxidation state (+3), while EXAFS fits reveal Fe-N coordination (bond length ~1.95 Å) . DFT simulations (B3LYP/6-31G*) predict electron density distributions, aiding in regioselectivity analysis.

How do catalytic systems enhance dehydrogenation of this compound to quinolone derivatives?

Advanced

Fe single-atom catalysts (Fe-ISAS/CN) achieve 100% conversion and selectivity in dehydrogenation. The catalyst’s N-doped carbon matrix stabilizes Fe atoms, facilitating H2 abstraction via a radical mechanism . Key metrics include turnover frequency (TOF = 120 h⁻¹) and recyclability (5 cycles with <20% activity loss). Comparative studies show Fe-ISAS/CN outperforms nanoparticle catalysts (Fe-NPs/CN) due to reduced aggregation.

What strategies address stereochemical challenges in synthesizing enantiopure 3,5,8-trimethyltetrahydroquinolines?

Advanced

Chiral organocatalysts (e.g., thiourea derivatives) enable asymmetric Povarov cycloadditions, converting central chirality to axial chirality. For example, 3-benzyl-4-indole derivatives achieve >95% ee using L-proline-derived catalysts . Diastereomeric ratios (dr > 20:1) are controlled by solvent (toluene) and temperature (−20°C). Chiral HPLC (Chiralpak IA column) validates enantiopurity.

How do conflicting pharmacological data for methyl-substituted tetrahydroquinolines arise, and how can they be resolved?

Advanced

Discrepancies often stem from substituent positioning. For instance, C-3 methylation enhances antioxidant activity (IC50 = 12 µM in DPPH assays), while C-5/C-8 methylation reduces bioavailability due to steric hindrance . Meta-analyses combining in vitro (HepG2 cytotoxicity) and in silico (molecular docking on COX-2) datasets reconcile contradictions. Dose-response curves (0.1–100 µM) and ADMET profiling (e.g., LogP < 3) further refine structure-activity relationships.

What safety protocols are essential for handling this compound in laboratory settings?

Basic

Use fume hoods (minimum airflow 0.5 m/s) and PPE (nitrile gloves, safety goggles). Avoid skin contact; wash with 10% ethanol if exposed . Storage requires inert atmospheres (argon) at 4°C in amber glass vials. Spill management: adsorb with silica gel, neutralize with 5% acetic acid.

How can regioselective C-2 functionalization of 3,5,8-trimethyltetrahydroquinoline be achieved?

Advanced

Nucleophilic acylations at C-2 utilize N,N-dimethylacetamide derivatives under Schotten-Baumann conditions. For example, reaction with acetyl chloride (1.2 equiv) in dichloromethane (0°C, 2 hours) yields 2-acetamido derivatives (85% yield) . Competitive C-3/C-5 methylation is suppressed using bulky bases (e.g., LDA) to deprotonate C-2 selectively.

What methodologies evaluate the environmental impact of tetrahydroquinoline derivatives?

Basic

OECD 301F biodegradability tests (28-day incubation) and Daphnia magna acute toxicity assays (EC50) are standard. For 3,5,8-trimethyl derivatives, EC50 = 8.2 mg/L indicates moderate aquatic toxicity . GC-MS monitors degradation byproducts (e.g., quinoline oxides).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.